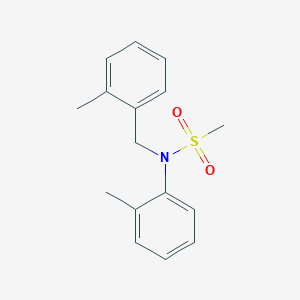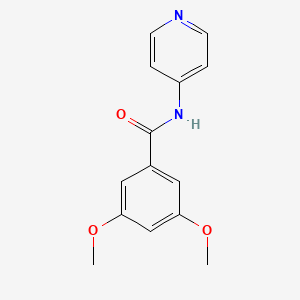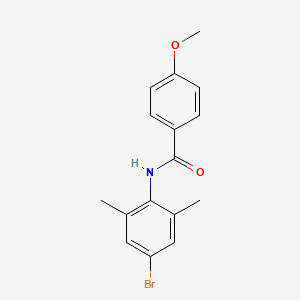![molecular formula C19H17NO5 B5753926 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as DBCO-PEG4-NHS ester. This compound is widely used in scientific research for various applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction of the NHS ester group with primary amines present on the biomolecules. This reaction results in the formation of stable amide bonds, which crosslink the biomolecules. This crosslinking can be used to immobilize biomolecules on surfaces or to create multivalent biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one are not well understood. However, it is known that this compound is non-toxic and does not have any significant side effects. It is also known to be stable under various conditions, which makes it an ideal crosslinker for biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one as a crosslinker is its high reactivity towards primary amines. This allows for efficient crosslinking of biomolecules without the need for harsh reaction conditions. Additionally, this compound is stable under various conditions, which makes it ideal for use in lab experiments.
However, one of the limitations of using this compound is its relatively high cost compared to other crosslinkers. Additionally, the synthesis of this compound requires specialized equipment and expertise, which can limit its accessibility to some researchers.
Orientations Futures
There are several future directions for the use of 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in scientific research. One potential direction is the development of new imaging agents for various diagnostic applications. Additionally, this compound can be used in the development of new drug molecules with improved efficacy and specificity. Another potential direction is the optimization of the synthesis method to reduce the cost and increase the accessibility of this compound to researchers.
Conclusion:
In conclusion, 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is a unique chemical compound that has several applications in scientific research. Its high reactivity towards primary amines makes it an ideal crosslinker for biomolecules, and its stability under various conditions makes it suitable for use in lab experiments. There are several future directions for the use of this compound in scientific research, including the development of new imaging agents and drug molecules.
Méthodes De Synthèse
The synthesis of 3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with 3-ethyl-2-bromobenzoic acid in the presence of a base. The resulting product is then treated with 4-nitrobenzyl alcohol to obtain the final product. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is widely used in scientific research for various applications. One of the major applications of this compound is in the field of bioconjugation. It is used as a crosslinker to attach biomolecules to surfaces or other biomolecules. This compound is also used in the development of imaging agents for various diagnostic applications. Additionally, it is used in the synthesis of various drug molecules.
Propriétés
IUPAC Name |
3-ethyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-16-12(2)17-9-8-15(10-18(17)25-19(16)21)24-11-13-4-6-14(7-5-13)20(22)23/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUWGUSSARDXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

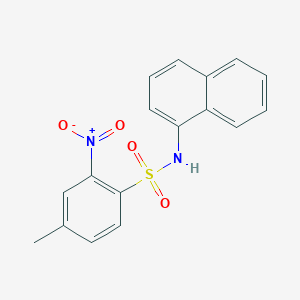
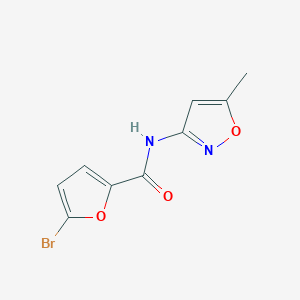


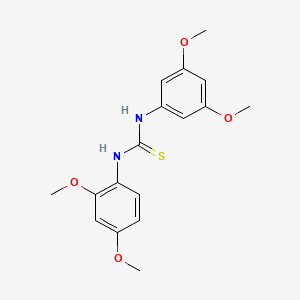
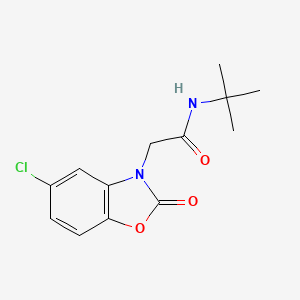
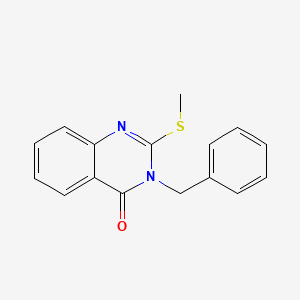
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)

